REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1.[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:15][O:16][c:17]1[cH:18][c:19]([CH:20]=[O:21])[cH:22][c:23]([O:25][CH3:26])[cH:24]1.[CH3:27][CH:28]([OH:29])[CH3:30].[OH2:36]>>[c:2]1([CH:20]([c:19]2[cH:18][c:17]([O:16][CH3:15])[cH:24][c:23]([O:25][CH3:26])[cH:22]2)[OH:21])[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C=O)cc(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(C(O)c2cc(OC)cc(OC)c2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |